N-methyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine
Description
Historical Context of Oxadiazine Derivatives in Heterocyclic Chemistry
The development of oxadiazine chemistry represents a significant milestone in the broader evolution of nitrogen-oxygen heterocyclic compounds. Oxadiazines are characterized as six-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom, distinguishing them from their five-membered oxadiazole counterparts. The historical trajectory of oxadiazine research has been markedly different from that of oxadiazoles, with the latter having been first synthesized in 1884 by Tiemann and Krüger as five-membered heterocycles. In contrast, oxadiazines have received relatively limited attention until recent decades, despite their potential for diverse biological activities.
The scientific community's interest in oxadiazine derivatives has intensified significantly in the past fifteen years, paralleling broader trends in heterocyclic chemistry where researchers have sought to expand beyond traditional ring systems. This heightened attention stems from the recognition that oxadiazines exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anthelmintic, anti-inflammatory, locomotor, anticonvulsive, antiviral, antitumor, agricultural, insecticidal, nematocidal, and miticidal properties. The relatively unexplored nature of oxadiazine scaffolds has presented both challenges and opportunities for medicinal chemists, as fewer research efforts have been dedicated to these nuclei compared to other heterocyclic systems.
Recent synthetic advances have revealed that oxadiazines can be accessed through various methodological approaches, including cyclization reactions, cycloaddition reactions, catalyst-free and solvent-free reactions, and triflate-catalyzed reactions. The development of these synthetic strategies has been crucial for expanding the chemical space available for oxadiazine-based drug discovery efforts. Particularly noteworthy is the emergence of novel synthetic methods that address previous limitations in yield, reaction conditions, and substrate scope that historically hindered oxadiazine research.
| Oxadiazine Isomer | Ring Position | Key Biological Activities | Synthetic Accessibility |
|---|---|---|---|
| 1,2,4-Oxadiazine | N-N-C-O-C-N | Antimicrobial, anticancer, anti-inflammatory | Moderate to good |
| 1,2,5-Oxadiazine | N-N-C-C-O-C | Insecticidal, nematocidal | Variable |
| 1,3,4-Oxadiazine | N-C-N-C-O-C | Antitumor, antimicrobial, antiviral | Good |
| 1,3,5-Oxadiazine | N-C-N-C-C-O | Plant regulation, agricultural | Limited |
Structural Uniqueness of the 1,2,4-Oxadiazine Core with Trifluoromethyl Substitution
The 1,2,4-oxadiazine core of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine represents a sophisticated integration of heterocyclic architecture with advanced organofluorine chemistry. The six-membered ring system containing nitrogen atoms at positions 1, 2, and 4, with oxygen at position 3, provides a unique electronic environment that differs substantially from other heterocyclic scaffolds. This particular arrangement creates distinct electrostatic and hydrogen bonding possibilities that can be exploited in molecular recognition processes.
The incorporation of a trifluoromethyl group at the 3-position introduces profound changes to the compound's physicochemical properties. Trifluoromethyl-containing heterocyclic compounds have demonstrated enhanced lipophilicity, metabolic stability, and pharmacokinetic properties compared to their non-fluorinated analogs. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electron density distribution throughout the oxadiazine ring, potentially affecting both chemical reactivity and biological activity patterns. This substitution pattern represents a strategic approach to heterocyclic modification, where the inherent properties of the oxadiazine scaffold are enhanced through targeted fluorination.
The specific positioning of the trifluoromethyl group at the 3-carbon of the oxadiazine ring creates a unique steric and electronic environment. Research on similar systems has demonstrated that the introduction of trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. The molecular weight of 181.12 daltons for N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine falls within favorable ranges for oral bioavailability, while the presence of the trifluoromethyl group is expected to contribute to enhanced membrane permeability.
Recent advances in trifluoromethylated heterocyclic synthesis have focused on annulation strategies using trifluoromethyl building blocks, which have proven to be powerful approaches for constructing complex fluorinated heterocycles. The construction of trifluoromethylated heterocyclics through the annulation of trifluoromethyl building blocks with suitable partners has emerged as a major research focus, particularly given the demonstrated biological advantages of such compounds.
Significance of N-Methylamine Functionality in Bioactive Molecules
The N-methylamine functionality present at the 5-position of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine introduces critical pharmacological considerations that extend beyond simple structural modification. N-methylation has emerged as a significant strategy for improving the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based and small molecule drug structures. The strategic placement of N-methyl groups within molecular frameworks has been demonstrated to dramatically impact biological activity through conformational control and altered molecular recognition patterns.
Research investigations into the effects of N-methylation on molecular properties have revealed that N-methylated compounds consistently exhibit greater calculated logarithmic partition coefficient values compared to their native analogs, indicating enhanced lipophilicity. Quantum chemical calculations have demonstrated that N-methylation typically results in more negative solvation free energy values, suggesting improved water solubility despite increased lipophilicity. This apparent paradox reflects the complex interplay between molecular structure and solvation behavior that characterizes N-methylated systems.
The conformational impact of N-methylation represents another critical aspect of its biological significance. Studies on macrocyclic peptides have shown that incorporating an N-methyl moiety controls the conformation of the molecular framework, which can dramatically impact cytotoxicity and binding affinity for target proteins. The placement of an N-methylated amino acid within a molecular structure generates unpredictable changes to the compound's conformation and biological activity, highlighting the importance of systematic structure-activity relationship studies for N-methylated compounds.
Natural bond orbital analysis of N-methylated systems has revealed that N-methylation causes natural atomic charges of nitrogen, carbon, and oxygen atoms involved in amide functional groups to become more positive or less negative. This electronic redistribution can significantly affect hydrogen bonding patterns, molecular recognition events, and overall biological activity. Additionally, N-methylated compounds typically demonstrate higher highest occupied molecular orbital energies and reduced highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps compared to their non-methylated counterparts.
The calculated amide cis/trans activation energies of N-methylated amino acid derivatives have been consistently lower than those of native species, indicating increased conformational flexibility. This enhanced flexibility can be advantageous for biological activity by allowing molecules to adopt optimal binding conformations, but it can also introduce challenges in terms of selectivity and off-target effects.
| N-Methylation Effect | Observed Change | Biological Implication |
|---|---|---|
| Lipophilicity | Increased calculated log P values | Enhanced membrane permeability |
| Aqueous Solubility | More negative solvation free energy | Improved bioavailability potential |
| Conformational Flexibility | Reduced cis/trans activation energy | Altered binding dynamics |
| Electronic Properties | Modified atomic charges | Changed hydrogen bonding patterns |
| Molecular Recognition | Unpredictable conformational changes | Variable biological activity |
Properties
CAS No. |
1338495-10-5 |
|---|---|
Molecular Formula |
C5H6F3N3O |
Molecular Weight |
181.12 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine |
InChI |
InChI=1S/C5H6F3N3O/c1-9-3-2-12-11-4(10-3)5(6,7)8/h2H2,1H3,(H,9,10,11) |
InChI Key |
YTICOGGPTKOIJO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CONC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization from Aromatic Precursors
Step 1: Synthesis of 3-Nitro-4-methyl Phenylsulfonic Acid
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| p-Methyl benzenesulfonic acid + 65% nitric acid + sulfuric acid | Stirring at 30-40°C, followed by extraction and drying | 92% |
Procedure: P-methyl benzenesulfonic acid reacts with nitric acid in sulfuric acid, yielding 3-nitro-4-methyl phenylsulfonic acid.
Step 2: Bromination to 3-Nitro-4-methyl-5-bromo-benzene sulfonic acid
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| 3-Nitro-4-methyl phenylsulfonic acid + bromine + glacial acetic acid | 70°C, 12 hours | 84% |
Procedure: Bromine is added to the sulfonic acid derivative in acetic acid, introducing a bromine atom at the 5-position.
Step 3: Desulfonation to 2-Nitro-6-toluene bromide
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| Brominated sulfonic acid + sodium acetate + sulfuric acid | 95°C, 24 hours | 90% |
Procedure: Desulfonation removes the sulfonic group, yielding 2-nitro-6-toluene bromide.
Step 4: Formation of 2-Nitro-6-trichloromethyl toluene
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| 2-Nitro-6-toluene bromide + n-Butyl Lithium + carbon tetrachloride | -10°C to room temperature | 98% |
Procedure: Nucleophilic substitution with n-Butyl Lithium introduces a trichloromethyl group.
Step 5: Conversion to 2-Nitro-6-trifluoromethyl toluene
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| 2-Nitro-6-trichloromethyl toluene + potassium monofluoride | DMF, 35-50°C | 95% |
Procedure: Fluorination replaces the trichloromethyl with trifluoromethyl.
Method B: Direct Hydrogenation and Methylation
Step 6: Reduction to 2-Methyl-3-5-trifluoromethylaniline
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| 2-Nitro-6-trifluoromethyl toluene + palladium on carbon + methyl alcohol | 35°C, hydrogen atmosphere | High |
Procedure: Catalytic hydrogenation reduces the nitro group to an amine, yielding the target amine.
Notes on Reaction Conditions and Solvents
| Step | Solvent | Catalyst | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Water, dichloromethane | None | 30-40°C | 92% | Acidic nitration |
| 2 | Glacial acetic acid | None | 70°C | 84% | Bromination |
| 3 | Sulfuric acid | None | 95°C | 90% | Desulfonation |
| 4 | Tetrahydrofuran | n-Butyl Lithium | -10°C to RT | 98% | Trichloromethyl formation |
| 5 | DMF | Potassium monofluoride | 35-50°C | 95% | Fluorination |
| 6 | Methyl alcohol | Palladium on carbon | 35°C | High | Hydrogenation |
Data Table Summarizing the Preparation
Research Findings and Notes
- The synthesis emphasizes regioselectivity to ensure the trifluoromethyl and methyl groups are correctly positioned.
- The use of tosic acid as a starting material in related syntheses demonstrates a cost-effective and high-yield pathway, overcoming the limitations of more expensive reagents.
- The key transformations involve nucleophilic substitutions, halogenations, and catalytic reductions, which are well-established in heterocyclic synthesis.
- The final cyclization to form the oxadiazine ring is achieved through intramolecular reactions facilitated by the functional groups introduced in earlier steps.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine serves as a building block in the synthesis of more complex molecules. Its unique properties allow for the development of derivatives that can be used in various chemical reactions, including oxidation and substitution reactions.
Biology
The compound's stability and lipophilicity make it useful in biological studies. It has been investigated for its potential antimicrobial activity , particularly against Gram-positive bacteria. Preliminary in vitro studies indicate moderate antibacterial properties, suggesting its role in disrupting bacterial lipid biosynthesis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine has shown promising activity against various pathogens:
| Compound | Activity | Target Pathogen |
|---|---|---|
| N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine | Under investigation | Various bacterial strains |
The introduction of trifluoromethyl moieties has been associated with enhanced inhibition of bacterial growth compared to non-trifluorinated counterparts.
The biological activity of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is primarily attributed to its interaction with biological pathways. Compounds with similar structures have been shown to inhibit key enzymatic processes in bacterial lipid biosynthesis, indicating potential antibacterial mechanisms.
In Vitro Studies
Preliminary assays have indicated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria. The specific mechanisms remain to be elucidated but may involve disruption of lipid biosynthesis pathways.
Stability and Toxicity Assessments
Stability tests in aqueous environments have shown that while the compound is prone to hydrolysis, it maintains sufficient stability for potential therapeutic applications. Toxicity assessments indicate that it is an irritant but further studies are needed to evaluate its safety profile comprehensively .
Mechanism of Action
The mechanism of action of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.
Comparison with Similar Compounds
N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine
- CAS : 1338495-08-1
- Molecular Formula : C₆H₈F₃N₃O
- Molecular Weight : 195.14 g/mol
- Key Differences : An additional methyl group at position 6 of the oxadiazine ring.
- Commercial purity is comparable (97%) .
Heterocyclic Analogues with Trifluoromethyl Substitutions
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
- CAS : 383148-46-7
- Molecular Formula : C₁₁H₉F₃N₄
- Molecular Weight : 254.21 g/mol
- Key Differences : Replaces the oxadiazine ring with a 1,2,4-triazine core and introduces a phenyl group at position 3.
- Implications : The triazine ring is more electron-deficient than oxadiazine, which may enhance electrophilic reactivity. The phenyl group further increases hydrophobicity, likely impacting bioavailability .
Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole Moieties
- Example Compound : 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)
- Molecular Weight : ~440 g/mol (estimated)
- Key Differences : Combines a pyrimidine ring with a 1,2,4-oxadiazole fragment.
- Implications : Demonstrated broad-spectrum pesticidal activity (e.g., LC₅₀ = 3.57 mg/L against Mythimna separata). The oxadiazole moiety contributes to acetylcholinesterase (AChE) inhibition, a mode of action distinct from oxadiazine derivatives .
Functional and Application-Based Comparisons
| Parameter | N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine | N,6-Dimethyl Analogue | 1,2,4-Triazin-5-amine Analog | Pyrimidin-4-amine Derivatives |
|---|---|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazine | 1,2,4-Oxadiazine | 1,2,4-Triazine | Pyrimidine + 1,2,4-oxadiazole |
| Molecular Weight (g/mol) | 195.14 | 195.14 | 254.21 | ~440 |
| Key Substituents | -CF₃, -NHCH₃ | -CF₃, -NHCH₃, -CH₃ (C6) | -CF₃, -Ph, -NHCH₃ | -CF₃, -Cl, -F, -benzyl |
| Reported Purity | 95% | 97% | Not specified | >95% (HPLC) |
| Biological Activity | Not reported | Not reported | Not reported | Insecticidal (LC₅₀ = 3.57 mg/L) |
Key Insights from Structural Comparisons
Ring System Effects :
- The 1,2,4-oxadiazine core offers moderate electron density, balancing stability and reactivity. In contrast, 1,2,4-triazines are more electron-deficient, favoring nucleophilic attacks .
- Pyrimidine-oxadiazole hybrids (e.g., U7) exhibit enhanced bioactivity due to synergistic interactions between the two heterocycles .
Trifluoromethyl Group Role :
- The -CF₃ group universally improves metabolic resistance and membrane permeability across all analogues.
Steric and Solubility Considerations :
Biological Activity
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₅H₆F₃N₃O
- Molecular Weight : 181.12 g/mol
- CAS Number : 1338495-10-5
- MDL Number : MFCD20441337
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. This characteristic is critical in drug design as it can affect the pharmacokinetic properties of the compound.
The biological activity of N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is primarily attributed to its interaction with various biological pathways. Compounds with similar structures have been shown to inhibit key enzymatic processes in bacterial lipid biosynthesis, which may suggest a potential antibacterial mechanism.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, the introduction of trifluoromethyl moieties has been associated with improved activity against various pathogens:
| Compound | Activity | Target Pathogen |
|---|---|---|
| N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine | Under investigation | Various bacterial strains |
In a comparative study, compounds with trifluoromethyl substitutions demonstrated enhanced inhibition of bacterial growth compared to their non-trifluorinated counterparts. This suggests that N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine may possess similar properties.
Case Studies
- In Vitro Studies : Preliminary in vitro assays have indicated that N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine exhibits moderate antibacterial activity against Gram-positive bacteria. The specific mechanisms remain to be elucidated but may involve disruption of lipid biosynthesis pathways.
- Stability and Toxicity Assessments : Stability tests in aqueous environments have shown that while the compound is prone to hydrolysis, it maintains sufficient stability for potential therapeutic applications. Toxicity assessments indicate that it is an irritant but further studies are needed to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and purification protocols for N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, THF is a common solvent for reactions involving methylamine derivatives, with Me₃Al as a catalyst for amidation steps. Post-synthesis, purification often involves acid-base extraction (e.g., HCl and ethyl acetate) followed by column chromatography (silica gel) or preparative HPLC to achieve >95% purity . SFC (Supercritical Fluid Chromatography) is recommended for enantiomeric separation, as demonstrated in similar oxadiazine derivatives with 100% SFC purity .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : Confirmation of structure and purity requires:
- 1H/13C NMR : To verify substituent positions and trifluoromethyl group integration.
- HRMS : For exact mass determination (e.g., deviation < 2 ppm).
- HPLC/SFC : To assess enantiomeric excess and purity thresholds (>95% for biological assays) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved?
- Methodological Answer : Enantiomeric separation of oxadiazine derivatives often employs chiral stationary phases in SFC or HPLC. For instance, preparative SFC using Chiralpak® columns (e.g., IA or IB) with CO₂/ethanol mobile phases achieves baseline separation, as shown in analogous compounds with 100% enantiomeric purity . Kinetic resolution via asymmetric catalysis (e.g., Pd/xantphos systems) is another strategy for stereocontrol .
Q. What structure-activity relationships (SAR) govern pesticidal or antimicrobial activity?
- Methodological Answer :
- Trifluoromethyl Positioning : Substituents at the 3-position enhance bioactivity by increasing lipophilicity and target binding (e.g., LC₅₀ values of 3.57 mg/L against M. separata for U7 ).
- Heterocyclic Modifications : Pyrimidine or triazole moieties improve fungicidal activity (EC₅₀ = 24.94 mg/L against P. cubensis ).
- SAR Validation : Combine bioassays with DFT calculations to predict electronic effects of substituents (e.g., fluorine substitution enhances AChE inhibition ).
Q. How should contradictions in bioassay data across studies be addressed?
- Methodological Answer :
- Standardize Assay Conditions : Variations in LC₅₀/EC₅₀ values (e.g., 3.14 mg/L vs. 4.22 mg/L for U7 and U8 ) may arise from differences in insect strains or incubation times. Use OECD guidelines for pesticidal assays.
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates. For example, the EC₅₀ discrepancy for P. cubensis (24.94 vs. 3.18 mg/L ) warrants re-evaluation of solvent controls and azoxystrobin baselines.
Q. What computational tools predict biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE. For example, U7 adopts a reversed binding orientation compared to flufenerim, explaining its higher inhibition (0.215 U/mg prot ).
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with pesticidal activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
